molecular formula C12H5Br2NO3S B12892554 5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran CAS No. 89266-57-9

5,7-Dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran

Cat. No.: B12892554
CAS No.: 89266-57-9
M. Wt: 403.05 g/mol
InChI Key: AWVOTXBMOMGDJI-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran is a chemical compound with the molecular formula C12H5Br2NO3S. It is a derivative of benzofuran, a heterocyclic compound known for its wide range of biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and nitration reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The bromine atoms may also contribute to the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Dibromo-2-(5-nitrothiophen-2-yl)benzofuran is unique due to the combination of the benzofuran core with bromine and nitrothiophene substituents, which imparts distinct chemical and biological properties. This combination enhances its potential as an antimicrobial agent and its versatility in synthetic chemistry .

Properties

CAS No.

89266-57-9

Molecular Formula

C12H5Br2NO3S

Molecular Weight

403.05 g/mol

IUPAC Name

5,7-dibromo-2-(5-nitrothiophen-2-yl)-1-benzofuran

InChI

InChI=1S/C12H5Br2NO3S/c13-7-3-6-4-9(18-12(6)8(14)5-7)10-1-2-11(19-10)15(16)17/h1-5H

InChI Key

AWVOTXBMOMGDJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)[N+](=O)[O-])C2=CC3=CC(=CC(=C3O2)Br)Br

Origin of Product

United States

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